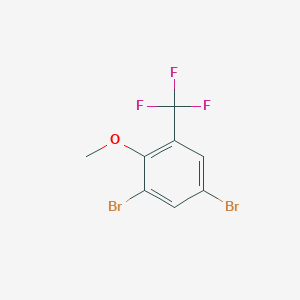

1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1124144-68-8 . It has a molecular weight of 333.93 . The compound is in liquid form .

Molecular Structure Analysis

The molecular formula of 1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene is C8H5Br2F3O . The InChI code is 1S/C8H5Br2F3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 .Physical And Chemical Properties Analysis

1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene is a liquid . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available resources.The compound is associated with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Research has demonstrated the utility of related compounds in catalysis, particularly in cross-coupling reactions which are foundational in organic synthesis. For instance, Deschamps et al. (2007) explored the use of phosphaalkene palladium(II) complexes in Suzuki and Sonogashira cross-coupling reactions. Such studies underscore the role of organometallic complexes in facilitating bond formation between diverse organic groups, potentially including those derived from 1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene (Deschamps, Goff, Ricard, & Floch, 2007).

Materials Science and Liquid Crystals

Compounds with similar structural motifs have been studied for their self-assembling properties and applications in materials science. Bushey et al. (2001) discussed the enforced stacking in crowded arenes, a principle that could be applicable in the design of liquid crystalline or conductive materials utilizing derivatives of 1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene (Bushey, Hwang, Stephens, & Nuckolls, 2001).

Supramolecular Chemistry

The design of novel supramolecular structures relies heavily on the unique properties of functionalized aromatic compounds. Lightfoot et al. (1999) reported on new supramolecular packing motifs, showcasing the importance of aromatic compounds in the development of structures with potential applications ranging from molecular recognition to the construction of nanoscale devices (Lightfoot, Mair, Pritchard, & Warren, 1999).

Polymer and Materials Chemistry

The chemical modification and functionalization of aromatic compounds play a critical role in polymer science and the development of new materials. For instance, the synthesis and study of covalent organic frameworks (COFs) involve the use of multifunctional aromatic compounds as building blocks, demonstrating the utility of such molecules in constructing porous, stable structures for gas storage or catalysis (Uribe-Romo, Doonan, Furukawa, Oisaki, & Yaghi, 2011).

Propriétés

IUPAC Name |

1,5-dibromo-2-methoxy-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLAOVLYRYJLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2872796.png)

![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2872806.png)

![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)

![2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2872809.png)

![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)

![3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2872815.png)